3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c16-12-5-4-6-13(11-12)17-15(18)9-10-21(19,20)14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNHZHWFRITODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide typically involves the reaction of benzenesulfonyl chloride with 3-chlorophenylpropanamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 3-chlorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-donating groups (e.g., 4-methoxyphenyl in 3z) correlate with lower yields (19%), likely due to steric hindrance or reduced reactivity during coupling . In contrast, fluorophenyl derivatives (e.g., 3ab) achieve higher yields (54%), possibly due to enhanced electrophilicity .
- Role of Piperazine : Compounds with piperazine moieties (e.g., 3z, 3ab) show moderate purity (61–73%), suggesting challenges in purification despite chromatographic methods .
- Bulky Substituents : The ibuprofen derivative () with a 4-isobutylphenyl group is synthesized in high yield, indicating that hydrophobic substituents may improve reaction efficiency .
Physicochemical and Potential Pharmacological Properties
Table 2: Functional Group Impact on Properties
| Compound Type | Functional Groups | Potential Implications |
|---|---|---|
| Benzenesulfonyl derivatives | Sulfonyl (electron-withdrawing) | Enhanced stability, potential for hydrogen bonding |
| Fluorophenyl analogs | Fluoro (electron-withdrawing) | Increased metabolic resistance |
| Piperazine-containing analogs | Piperazine (basic nitrogen) | Improved solubility in acidic media |
| Furyl derivatives | Furan (aromatic heterocycle) | Altered electronic profile, solubility |
Key Insights :
- Sulfonyl vs.
- Chlorophenyl Position : The 3-chlorophenyl group is a common motif in neuroprotective agents (e.g., ’s triazole derivatives), suggesting possible CNS activity .
- Heterocyclic Variations : Furyl () and benzothiazole () substituents introduce distinct electronic properties, which could modulate receptor affinity or pharmacokinetics .
Biological Activity
3-(Benzenesulfonyl)-N-(3-chlorophenyl)propanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonyl group attached to a propanamide backbone, with a 3-chlorophenyl substituent. This structural arrangement is significant for its biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzenesulfonyl moiety can modulate enzyme activity or receptor function, while the chlorophenyl group enhances binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest it may inhibit the proliferation of cancer cell lines.
- Anti-inflammatory Properties : It has been investigated for potential use in reducing inflammation.
- Antimicrobial Effects : The compound shows promise against various bacterial strains.
Data Table: Biological Activities
Case Studies
- Anticancer Studies :
-
Anti-inflammatory Research :
- In vitro experiments demonstrated that the compound could reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
